molecular formula C8H10AsN2NaO4 B1260112 Tryparsamide CAS No. 554-72-3

Tryparsamide

Cat. No. B1260112
CAS RN: 554-72-3
M. Wt: 296.09 g/mol
InChI Key: UEYIAABRKWHXJV-UHFFFAOYSA-M
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Description

Tryparsamide is a synthetic arsenical drug . It is also known by synonyms such as triparsamide, tryparsamid, tryparsone, and tryponarsyl . It has been used for the treatment of trypanosomiasis (African sleeping sickness) and syphilis .


Synthesis Analysis

The synthesis of this compound has been a subject of research since the early 20th century . The process has evolved through a period of laboratory investigation and preliminary clinical investigation .


Molecular Structure Analysis

The molecular formula of this compound is C8H11AsN2O4 . It has an average mass of 274.105 Da and a monoisotopic mass of 273.993469 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.11 . Its formula is C8H11AsN2O4 . Other properties such as CLOGP, LIPINSKI, HAC, HDO, TPSA, ALOGS, and ROTB are -1.82, 0, 6, 4, 112.65, -1.95, and 4 respectively .

Scientific Research Applications

Tryparsamide as a Treatment for Trypanosomiasis and Syphilis

This compound has been studied extensively as an agent for treating trypanosomiasis and syphilis. Notably, its use in human and animal trypanosomiasis and certain forms of syphilis has been supported by both experimental evidence and clinical experience. Early research indicated this compound's potential in reducing cell counts in spinal fluid and improving nutrition in undernourished patients, suggesting its effectiveness particularly in cases involving the nervous system (Brown & Pearce, 1924).

Application in Neurosyphilis

This compound was early suggested for use in neurosyphilis, following its inefficiency in treating early stages of syphilis. Its main application became confined to neurosyphilis, trypanosomiasis, and some states of lowered nutrition due to syphilis or other diseases. The drug's properties and its experimental and early clinical use in trypanosomiasis were primarily reported by researchers like Brown and Pearce. As a crystalline atoxyl derivative, this compound was found to be less toxic than other drugs used in neurosyphilis treatment (Hadden & Wilson, 1927).

Evolution in Understanding its Modus Operandi

Over time, the understanding of this compound's mode of action evolved. The early studies predicted its principal actions in human infections, which were later supported by clinical investigations. Notably, it was found effective against late central nervous system syphilis, which had previously resisted standard treatments (Cormia, 1934).

Comparative Studies with Other Drugs

Comparative studies of this compound with other drugs in the treatment of neurosyphilis highlighted its importance. Although the literature on this compound was limited, the significant results reported in various studies underscored its potential in treating various types of neurosyphilis (Solomon & Viets, 1924).

Chemotherapeutic Analysis

A detailed analysis of the chemotherapeutic action of this compound in neurosyphilis and trypanosomiasis was conducted. This study distinguished between its action in neurosyphilis and trypanosomiasis, highlighting the drug's unique properties and efficacy in specific conditions, especially in paresis (Loevenhart & Stratman-Thomas, 1926).

Therapeutic Use in Various Stages of Syphilis

This compound's therapeutic use extended to various stages of syphilis, with a particular focus on cases resistant to other forms of treatment. Studies evaluated its effects on clinical progress and serological improvements in patients, providing insights into its broader application in syphilis treatment (Wile & Wieder, 1924).

properties

IUPAC Name

sodium;[4-[(2-amino-2-oxoethyl)amino]phenyl]-hydroxyarsinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYIAABRKWHXJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10AsN2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301046341
Record name Tryparsamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

554-72-3
Record name Tryparsamide [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryparsamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tryparsamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRYPARSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NN21HAX16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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